1H NMR and 13C NMR spectral data for Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
1H NMR and 13C NMR spectral data for Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this β-keto ester, with a significant focus on the characterization of its keto-enol tautomerism. We will explore the theoretical basis for the observed chemical shifts and coupling constants, supported by detailed experimental protocols and data interpretation. This guide aims to serve as an authoritative resource for understanding the nuances of NMR spectroscopy in the context of complex organic molecules.
Introduction: The Molecule and the Method
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate is a multifaceted organic compound featuring a substituted aromatic ring, a β-dicarbonyl system, and a methyl ester. Such structures are of significant interest in medicinal chemistry and organic synthesis as versatile building blocks. The precise characterization of these molecules is paramount to understanding their reactivity and potential applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate, NMR is indispensable for confirming its constitution and for studying dynamic processes such as tautomerism.
A key structural feature of this molecule is the 1,3-dicarbonyl moiety, which allows it to exist as an equilibrium mixture of keto and enol tautomers.[1][2] This equilibrium is often slow on the NMR timescale, resulting in the observation of distinct sets of signals for each tautomer. The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and concentration.[3][4]
Molecular Structure and Keto-Enol Tautomerism
The structure of Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate presents several key features for NMR analysis: a methyl ester group, a methylene bridge, two carbonyl groups, and a 1,2,4-trisubstituted aromatic ring. The primary analytical challenge and point of interest is the keto-enol tautomerism of the 1,3-dicarbonyl system.
The equilibrium between the diketo form and the intramolecularly hydrogen-bonded Z-enol form is a dynamic process. The enol form is stabilized by the formation of a six-membered ring through a hydrogen bond and by conjugation of the C=C double bond with the carbonyl and ester groups.
Caption: Keto-Enol Tautomeric Equilibrium.
Experimental Methodology
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol represents a standard operating procedure for the analysis of the title compound.[5][6]
Sample Preparation
-
Analyte Weighing: Accurately weigh 10-20 mg of Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate for ¹H NMR, and 50-100 mg for ¹³C NMR.[7]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is known to stabilize the enol form of β-dicarbonyls.[2] For studying solvent effects, other solvents like DMSO-d₆ or Acetone-d₆ can be used.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR probe.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can use the residual solvent signal for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
NMR Data Acquisition
The following is a representative set of acquisition parameters for a 500 MHz NMR spectrometer.
Caption: General Experimental Workflow for NMR Analysis.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm |
| Acquisition Time | ~3-4 s | ~1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
| Temperature | 298 K | 298 K |
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is expected to show two sets of signals corresponding to the diketo and enol tautomers. The relative integration of these signals allows for the quantification of the tautomeric ratio. The presence of the fluorine atom will introduce additional splitting (J-coupling) to nearby protons.[9]
Predicted ¹H NMR Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Enol Tautomer | |||||
| H-a | ~12.5-13.5 | br s | 1H | - | Enolic OH |
| H-b | ~7.7-7.9 | dd | 1H | J_HH ≈ 8.8, J_HF ≈ 6.0 | Ar-H (ortho to COR) |
| H-c | ~6.7-6.8 | dd | 1H | J_HH ≈ 8.8, J_HF ≈ 2.5 | Ar-H (meta to COR, ortho to OMe) |
| H-d | ~6.6-6.7 | dd | 1H | J_HF ≈ 12.0, J_HH ≈ 2.5 | Ar-H (ortho to F) |
| H-e | ~5.9-6.1 | s | 1H | - | Vinylic CH |
| H-f | ~3.90 | s | 3H | - | Ar-OCH₃ |
| H-g | ~3.85 | s | 3H | - | Ester OCH₃ |
| Diketo Tautomer | |||||
| H-b' | ~7.8-8.0 | dd | 1H | J_HH ≈ 8.8, J_HF ≈ 6.0 | Ar-H (ortho to COR) |
| H-c' | ~6.7-6.8 | dd | 1H | J_HH ≈ 8.8, J_HF ≈ 2.5 | Ar-H (meta to COR, ortho to OMe) |
| H-d' | ~6.6-6.7 | dd | 1H | J_HF ≈ 12.0, J_HH ≈ 2.5 | Ar-H (ortho to F) |
| H-h | ~4.3-4.5 | s | 2H | - | CO-CH₂-CO |
| H-f' | ~3.90 | s | 3H | - | Ar-OCH₃ |
| H-g' | ~3.75 | s | 3H | - | Ester OCH₃ |
Interpretation of ¹H NMR Spectrum
-
Enolic Hydroxyl (H-a): The most downfield signal, typically broad, corresponds to the intramolecularly hydrogen-bonded enolic proton. Its chemical shift is highly characteristic.
-
Aromatic Protons (H-b, c, d): The aromatic region will display a complex pattern due to the substitution. The proton ortho to the electron-withdrawing carbonyl group (H-b) will be the most deshielded. All aromatic protons will exhibit coupling to the fluorine atom in addition to H-H coupling. The ortho H-F coupling (⁴J_HF for H-d) is typically larger than the meta H-F coupling (⁵J_HF for H-b, c).[10]
-
Vinylic Proton (H-e): A sharp singlet around 6.0 ppm is a definitive signal for the enol tautomer.
-
Methylene Protons (H-h): A singlet around 4.4 ppm is characteristic of the active methylene group in the diketo tautomer, flanked by two carbonyl groups.
-
Methoxy and Methyl Ester Protons (H-f, g): These will appear as sharp singlets in the 3.7-3.9 ppm region. The chemical shifts may be slightly different between the two tautomers due to changes in the overall electronic structure.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Again, two sets of signals are expected for the tautomeric mixture. The presence of fluorine will cause splitting of the carbon signals due to ¹³C-¹⁹F coupling, with the magnitude of nJ_CF decreasing with the number of bonds separating the nuclei.[11]
Predicted ¹³C NMR Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Coupling | Assignment |
| Enol Tautomer | |||
| C-1 | ~195 | d, ²J_CF ≈ 4-6 Hz | Ar-C=O |
| C-2 | ~95 | s | Vinylic =CH |
| C-3 | ~175 | s | Enolic C-OH |
| C-4 | ~165 | s | Ester C=O |
| C-5 | ~164 | d, ¹J_CF ≈ 250-260 Hz | Ar-C-F |
| C-6 | ~162 | s | Ar-C-OMe |
| C-7 | ~132 | d, ³J_CF ≈ 10-12 Hz | Ar-CH (C-b) |
| C-8 | ~120 | d, ²J_CF ≈ 15-20 Hz | Ar-C (ipso to COR) |
| C-9 | ~108 | d, ⁴J_CF ≈ 2-4 Hz | Ar-CH (C-c) |
| C-10 | ~101 | d, ²J_CF ≈ 25-30 Hz | Ar-CH (C-d) |
| C-11 | ~56 | s | Ar-OCH₃ |
| C-12 | ~52 | s | Ester OCH₃ |
| Diketo Tautomer | |||
| C-1' | ~201 | d, ²J_CF ≈ 4-6 Hz | Ar-C=O |
| C-2' | ~55 | s | CO-CH₂-CO |
| C-3' | ~198 | s | Keto C=O |
| C-4' | ~168 | s | Ester C=O |
| C-5' | ~164 | d, ¹J_CF ≈ 250-260 Hz | Ar-C-F |
| C-6' | ~162 | s | Ar-C-OMe |
| C-7' | ~132 | d, ³J_CF ≈ 10-12 Hz | Ar-CH (C-b') |
| C-8' | ~122 | d, ²J_CF ≈ 15-20 Hz | Ar-C (ipso to COR) |
| C-9' | ~108 | d, ⁴J_CF ≈ 2-4 Hz | Ar-CH (C-c') |
| C-10' | ~101 | d, ²J_CF ≈ 25-30 Hz | Ar-CH (C-d') |
| C-11' | ~56 | s | Ar-OCH₃ |
| C-12' | ~53 | s | Ester OCH₃ |
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbons: The diketo tautomer will show three distinct carbonyl signals (two ketones and one ester), while the enol form will show two carbonyls and an enolic carbon (C-OH). The enol's vinylic carbons (C-2 and C-3) will appear in the 95-175 ppm range.[12]
-
Aromatic Carbons: The carbon directly attached to fluorine (C-5) will exhibit a very large one-bond coupling constant (¹J_CF), making it easily identifiable as a doublet.[13] The other aromatic carbons will show smaller C-F couplings over two, three, or four bonds.[11] The positions of the aromatic carbons are influenced by the electronic effects of the substituents (inductive vs. resonance effects).[14]
-
Aliphatic Carbons: The methylene carbon (C-2') of the keto form is expected around 55 ppm. The methoxy and methyl ester carbons will appear in the 52-56 ppm range.
Advanced Structural Confirmation: 2D NMR
To unequivocally assign all proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments.[8] For example, an HMBC experiment would show a correlation from the methyl ester protons (H-g) to the ester carbonyl carbon (C-4).
Caption: Logic Diagram for 2D NMR-Based Structure Elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate provide a detailed portrait of its molecular structure and dynamic tautomeric nature. The presence of two distinct sets of signals in both spectra confirms the existence of a keto-enol equilibrium in solution. Key diagnostic signals, such as the enolic hydroxyl proton, the vinylic proton of the enol form, and the active methylene protons of the keto form, allow for straightforward identification and quantification of the tautomers. Furthermore, the characteristic splitting patterns induced by the fluorine substituent provide valuable information for the assignment of the aromatic signals. The comprehensive analysis outlined in this guide, potentially augmented by 2D NMR techniques, enables the complete and unambiguous structural elucidation of this complex and synthetically important molecule.
References
-
Revisiting a Classic Physical Chemistry Experiment: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. ResearchGate. [Link]
-
¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. [Link]
-
NMR data acquisition. SOP for Metabolomics by NMR spectroscopy. [Link]
-
Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison. [Link]
-
How To Prepare And Run An NMR Sample. News-Medical.net. [Link]
-
NMR Spectral Analysis of Second-Order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F Coupling Constants. ResearchGate. [Link]
-
Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
-
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Nanyang Technological University. [Link]
-
Supporting Information for Suzuki-Miyaura Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Coupling constants for ¹H and ¹³C NMR. University of California, Davis. [Link]
-
¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants. Loughborough University. [Link]
-
¹³C NMR spectroscopy • Chemical shift. Indian Institute of Technology Bombay. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal. [Link]
-
Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]
-
¹H- and ¹³C-NMR chemical shifts (ppm) for 3 and 4 ketones. ResearchGate. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-La Crosse. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
Methyl Substitution Effects on ¹H and ¹³C NMR Data of Methoxyflavones. ResearchGate. [Link]
-
Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
Sources
- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 12. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. rubingroup.org [rubingroup.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
